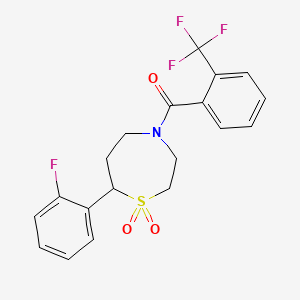
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C19H17F4NO3S and its molecular weight is 415.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone is an intriguing synthetic molecule that combines thiazepane and trifluoromethyl phenyl moieties. Its biological activity has garnered attention in various research contexts, particularly concerning its antimicrobial, anti-inflammatory, and potential therapeutic effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Features
- Thiazepane Ring : This five-membered ring containing sulfur is known for its diverse biological activities.
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Fluorophenyl Substituent : Contributes to the compound's pharmacological profile.
Antimicrobial Activity
Recent studies have evaluated the compound's effectiveness against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MICs) observed in vitro:
| Bacterial Strain | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 25.9 | Bactericidal |
| Methicillin-resistant S. aureus (MRSA) | 12.9 | Bactericidal |
| Enterococcus faecalis | No activity | - |
The compound demonstrated significant bactericidal activity against both Staphylococcus aureus and MRSA isolates, with MIC values indicating effective inhibition of bacterial growth .
Anti-inflammatory Potential
The anti-inflammatory properties of the compound were assessed through its effect on NF-κB activation in human cell lines. The results indicated that:
- The compound significantly attenuated lipopolysaccharide-induced NF-κB activation.
- Several structural analogs exhibited enhanced anti-inflammatory effects compared to the parent compound, highlighting the importance of substituent positioning on the phenyl ring for modulating activity .
Cytotoxicity Studies
Cytotoxicity was evaluated using MTT assays across various concentrations. The findings revealed that:
- At concentrations up to 20 µM, the compound did not exhibit significant cytotoxic effects, indicating a favorable safety profile for potential therapeutic applications .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against clinical isolates of S. aureus and MRSA. The study concluded that:
- The compound's bactericidal activity was confirmed by MBC/MIC ratios ≤ 4, suggesting effective treatment potential for resistant bacterial infections .
Study 2: Inflammatory Response Modulation
A separate investigation focused on the modulation of inflammatory pathways. The results indicated that:
特性
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO3S/c20-16-8-4-2-6-14(16)17-9-10-24(11-12-28(17,26)27)18(25)13-5-1-3-7-15(13)19(21,22)23/h1-8,17H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNGDHJARZZXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














